

# TBI-166 Based Regimens Demonstrate Potent Sterilizing Activity Against Tuberculosis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TBI-166   |           |
| Cat. No.:            | B10854959 | Get Quote |

#### For Immediate Release

New preclinical research indicates that tuberculosis (TB) treatment regimens containing the novel riminophenazine agent, **TBI-166**, exhibit strong sterilizing activity, suggesting the potential for more effective and possibly shorter treatment durations for drug-resistant TB. Studies in murine models have shown that combinations of **TBI-166** with existing and new anti-TB drugs can achieve high rates of bacterial clearance and prevent relapse at levels comparable or superior to current standard and novel therapies.

**TBI-166**, a derivative of clofazimine, has been developed to retain the potent antimycobacterial effects of its parent compound while mitigating the skin discoloration often associated with clofazimine treatment.[1][2] Recent in vivo studies have focused on evaluating the bactericidal and sterilizing efficacy of **TBI-166** in combination with other anti-TB agents, such as bedaquiline (BDQ), pyrazinamide (PZA), and linezolid (LZD).

### **Comparative Efficacy in Murine Models**

Key preclinical studies have benchmarked **TBI-166** containing regimens against the standard first-line TB treatment (a combination of isoniazid, rifampin, and pyrazinamide, often abbreviated as HRZ) and the novel BPaL regimen (bedaquiline, pretomanid, and linezolid). These studies, utilizing established BALB/c and C3HeB/FeJ murine TB models, which mimic



different aspects of human TB pathology, have provided crucial insights into the potential of **TBI-166**.

One pivotal study compared a three-drug regimen of **TBI-166**, bedaquiline, and pyrazinamide (**TBI-166**+BDQ+PZA) with both the standard HRZ regimen and the BPaL regimen.[3] The findings from this research demonstrated the potent bactericidal and sterilizing activity of the **TBI-166**+BDQ+PZA combination.

### **Bactericidal Activity:**

In the C3HeB/FeJ mouse model, which develops human-like caseous necrotic granulomas, the **TBI-166**+BDQ+PZA regimen rendered the lungs of infected mice culture-negative after just 4 weeks of treatment.[3] This rapid clearance of Mycobacterium tuberculosis highlights the potent early bactericidal activity of the regimen.

### **Sterilizing Activity (Relapse Rates):**

A critical measure of a TB regimen's effectiveness is its ability to prevent disease relapse after treatment cessation. In the same C3HeB/FeJ model, no relapses were observed after 8 weeks of treatment with the TBI-166+BDQ+PZA regimen.[3] In contrast, a comparator regimen of TBI-166+BDQ+LZD showed a 60% relapse rate, indicating the superior sterilizing activity of the pyrazinamide-containing combination.[1] Furthermore, when compared to the BPaL regimen in BALB/c mice, the TBI-166+BDQ+PZA regimen demonstrated similar or stronger sterilizing activity.[3]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from comparative studies of **TBI-166** based regimens.

Table 1: Bactericidal Activity of **TBI-166** Regimens and Comparators in Murine Models



| Regimen             | Mouse Model | Treatment<br>Duration | Mean Lung<br>CFU Count<br>(log10)    | Reference |
|---------------------|-------------|-----------------------|--------------------------------------|-----------|
| TBI-<br>166+BDQ+PZA | C3HeB/FeJ   | 4 weeks               | Culture Negative                     | [3]       |
| TBI-<br>166+BDQ+LZD | C3HeB/FeJ   | 4 weeks               | Culture Negative                     | [1]       |
| HRZ                 | C3HeB/FeJ   | 8 weeks               | 40% relapse rate                     | [4]       |
| BPaL                | BALB/c      | 8 weeks               | Culture Negative                     | [1]       |
| TBI-<br>166+BDQ+PZA | BALB/c      | 2 weeks               | ~1 log10 CFU<br>reduction vs<br>BPaL | [1]       |

Table 2: Sterilizing Activity of **TBI-166** Regimens and Comparators in Murine Models (Relapse Rates)



| Regimen                 | Mouse<br>Model | Treatment<br>Duration | Post-<br>Treatment<br>Follow-up | Relapse<br>Rate | Reference |
|-------------------------|----------------|-----------------------|---------------------------------|-----------------|-----------|
| TBI-<br>166+BDQ+P<br>ZA | C3HeB/FeJ      | 8 weeks               | Not specified                   | 0%              | [3]       |
| TBI-<br>166+BDQ+LZ<br>D | C3HeB/FeJ      | 8 weeks               | Not specified                   | 60%             | [1]       |
| HRZ                     | C3HeB/FeJ      | 8 weeks               | 12 weeks                        | 40%             | [4]       |
| TBI-<br>166+BDQ+P<br>ZA | BALB/c         | 8 weeks               | Not specified                   | <13.33%         | [3]       |
| BPaL                    | BALB/c         | 4 weeks               | 12 weeks                        | 69.23%          | [5]       |
| TBI-<br>166+BDQ+P<br>ZA | BALB/c         | 4 weeks               | 12 weeks                        | 21.43%          | [5]       |

## **Experimental Protocols**

The evaluation of the sterilizing activity of these regimens was conducted using wellestablished murine models of tuberculosis.

Aerosol Infection: BALB/c and C3HeB/FeJ mice were infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv to establish a chronic infection in the lungs.

Treatment Administration: Following a pre-treatment period to allow for the establishment of infection, mice were treated with the respective drug regimens. Drugs were typically administered orally, five to seven days a week, for durations ranging from 4 to 12 weeks. The dosages used in these preclinical studies were as follows: **TBI-166** (20 mg/kg), bedaquiline (25 mg/kg), pyrazinamide (150 mg/kg), and linezolid (100 mg/kg).[1]



Assessment of Bactericidal Activity: At various time points during the treatment period, cohorts of mice were euthanized, and their lungs and spleens were harvested. The organs were homogenized, and serial dilutions were plated on nutrient agar to determine the number of viable bacteria, expressed as colony-forming units (CFU).

Assessment of Sterilizing Activity (Relapse): To assess the sterilizing activity of the regimens, treatment was discontinued after a defined period (e.g., 4, 8, or 12 weeks). The mice were then held for a further period (typically 12 weeks) without treatment. At the end of this follow-up period, the mice were euthanized, and their lungs were cultured to determine the proportion of animals in which the infection had relapsed.

# Visualizing Experimental Design and Drug Mechanisms

To further elucidate the experimental process and the mechanisms of action of the drugs involved, the following diagrams are provided.



Click to download full resolution via product page

Experimental workflow for assessing bactericidal and sterilizing activity.





Click to download full resolution via product page

Simplified mechanisms of action for key anti-tuberculosis drugs.

### Conclusion

The preclinical data strongly support the continued investigation of **TBI-166** as a core component of novel, shortened-course regimens for the treatment of tuberculosis, including drug-resistant strains. The potent sterilizing activity observed with the **TBI-166**+BDQ+PZA



combination in murine models is particularly promising and warrants further evaluation in clinical trials to determine its safety and efficacy in humans. These findings represent a significant step forward in the development of next-generation TB therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identifying Regimens Containing TBI-166, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. TBI-166 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Superior Efficacy of a TBI-166, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bocsci.com [bocsci.com]
- 5. Bedaquiline PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TBI-166 Based Regimens Demonstrate Potent Sterilizing Activity Against Tuberculosis in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854959#a-comparative-analysis-of-the-sterilizing-activity-of-tbi-166-based-regimens]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com